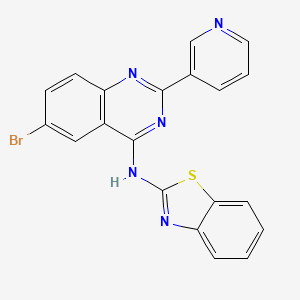
Egfr-IN-63
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-63 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of cancers driven by aberrant EGFR signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-63 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity against EGFR. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required quality standards for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and potential therapeutic applications.
Scientific Research Applications
Egfr-IN-63 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate EGFR signaling pathways and their role in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly non-small cell lung cancer, where EGFR mutations are prevalent.
Industry: Utilized in the development of new EGFR-targeting drugs and in the optimization of existing therapeutic strategies.
Mechanism of Action
Egfr-IN-63 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. The inhibition of EGFR signaling leads to reduced tumor cell growth and increased apoptosis in cancer cells with aberrant EGFR activity.
Comparison with Similar Compounds
Egfr-IN-63 is compared with other EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib. While these compounds share a common target, this compound is unique in its ability to selectively inhibit a broader range of EGFR mutations, including those that confer resistance to other inhibitors. This makes this compound a valuable addition to the arsenal of EGFR-targeting therapies.
List of Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its enhanced selectivity and potency against various EGFR mutations, offering potential advantages in overcoming resistance mechanisms observed with other inhibitors.
Properties
Molecular Formula |
C20H12BrN5S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-(6-bromo-2-pyridin-3-ylquinazolin-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C20H12BrN5S/c21-13-7-8-15-14(10-13)19(25-18(23-15)12-4-3-9-22-11-12)26-20-24-16-5-1-2-6-17(16)27-20/h1-11H,(H,23,24,25,26) |
InChI Key |
PVDVDPIAKYSVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC4=C3C=C(C=C4)Br)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















